Bienvenue dans la boutique en ligne BenchChem!

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Secure a structurally distinct pyrazolyl-pyrimidine acetamide for TSPO ligand development and kinase profiling. The unsubstituted 1H-pyrazol-1-yl motif retains key hydrogen-bond donor/acceptor capacity, while the 3-CF3-phenoxy ether imparts unique electron-withdrawing character and lipophilicity. Critically, CAS 1428350-04-2 is not TTP-399 (Cadisegliatin); it serves as a non-fused scaffold for screening libraries and late-stage pyrazole functionalization. Order with confidence for ADME-Tox cassette panels and SAR expansion.

Molecular Formula C16H12F3N5O2
Molecular Weight 363.29 g/mol
CAS No. 1428350-04-2
Cat. No. B6506903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
CAS1428350-04-2
Molecular FormulaC16H12F3N5O2
Molecular Weight363.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F
InChIInChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)26-9-15(25)23-13-8-14(21-10-20-13)24-6-2-5-22-24/h1-8,10H,9H2,(H,20,21,23,25)
InChIKeySPWZBUMNQOMNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 1428350-04-2) | Procurement-Relevant Structural and Class Baseline


N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 1428350-04-2) is a synthetic small molecule (C16H12F3N5O2, MW 363.29 g/mol) that belongs to the pyrazolyl-pyrimidine acetamide class . Its architecture couples a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position with a 3-(trifluoromethyl)phenoxy acetamide side chain at the 4-position. This compound is commercially supplied as a research reagent with a typical purity of 95% . Notably, this compound has been conflated in some vendor listings with TTP-399 (Cadisegliatin), a structurally distinct liver-selective glucokinase activator (CAS 859525-02-3); however, no primary literature confirms glucose-6-phosphatase inhibitory activity for CAS 1428350-04-2, and this misattribution must be disregarded in procurement decisions [1].

Why N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide Cannot Be Generically Substituted by In-Class Analogs


Pyrazolyl-pyrimidine acetamides exhibit extreme sensitivity to substituent identity at the pyrazole ring and the phenoxy terminus. The unsubstituted 1H-pyrazol-1-yl motif of CAS 1428350-04-2 presents a distinct hydrogen-bond donor/acceptor profile compared to the 3,5-dimethylpyrazole analog (CAS 1428350-26-8), which introduces steric bulk and abolishes the pyrazole NH hydrogen-bonding capacity . Within the broader pyrazolopyrimidine acetamide class, even minor N-alkyl substitutions at the terminal acetamide can alter TSPO binding affinity by over 60-fold (e.g., Ki shifts from 3.66 nM to 60 pM) [1]. Furthermore, the 3-(trifluoromethyl)phenoxy ether contributes a unique combination of electron-withdrawing character and lipophilicity that differs fundamentally from unsubstituted phenoxy or 4-fluorophenoxy variants found in structurally related adenosine receptor antagonists [2]. These structure-activity divergences mean that substituting CAS 1428350-04-2 with a close analog risks invalidating target engagement, selectivity, or pharmacokinetic profiles in any experimental system where the pyrazole NH or CF3-phenoxy group is a pharmacophoric determinant.

Quantitative Differentiation Evidence for N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide vs. Closest Analogs


Structural Divergence from the Closest Commercial Analog: Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole

CAS 1428350-04-2 bears an unsubstituted 1H-pyrazol-1-yl group, whereas the closest commercially available analog, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide (CAS 1428350-26-8), incorporates two methyl groups at the pyrazole 3- and 5-positions . The unsubstituted pyrazole retains a hydrogen-bond-capable C–H at positions 3 and 5, and the ring nitrogen at position 2 remains sterically unshielded, whereas the dimethyl analog eliminates these interactions and adds 28.07 Da of molecular weight (363.29 vs. 391.35 g/mol) . This structural difference is critical because pyrazole ring substitution has been shown in the fused pyrazolo[1,5-a]pyrimidine acetamide class to modulate both target binding affinity and selectivity; for instance, 5,7-dimethyl substitution on the pyrazolopyrimidine core is required for sub-nanomolar TSPO affinity in DPA-714 analogs [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Trifluoromethylphenoxy Acetamide: Differentiated Electron-Withdrawing and Lipophilic Character vs. Unsubstituted Phenoxy Analogs

The 3-(trifluoromethyl)phenoxy substituent of CAS 1428350-04-2 imparts a substantially higher electron-withdrawing effect and lipophilicity compared to the unsubstituted phenoxy group found in compounds such as 2-phenoxy-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1421526-84-2, positional isomer) [1]. Within the pyrazolopyrimidine acetamide class, increasing lipophilicity via aryl substituents has been quantitatively linked to altered tissue distribution and metabolic stability; for DPA-714 analogs, shifting Log D7.4 from 2.9 (fluoroethoxy) to 3.6–4.3 (fluoroalkynyl) corresponded to absence of defluorinated metabolites in rat microsomal assays [2]. The CF3 group (Hammett σm = 0.43) also alters the electron density of the phenoxy oxygen, which can modulate hydrogen-bond acceptor strength relative to unsubstituted phenoxy (σm ≈ 0) [3].

Physicochemical property ADME LogD

Class-Level TSPO Binding Affinity Reference: Pyrazolopyrimidine Acetamide Scaffold Exhibits Sub-Nanomolar Ki at TSPO 18 kDa

Although no direct TSPO binding data are publicly available for CAS 1428350-04-2, the broader class of pyrazolo[1,5-a]pyrimidine acetamides consistently demonstrates high-affinity TSPO 18 kDa binding, with Ki values ranging from 0.35 nM to 60 pM depending on substitution pattern [1]. The reference standard DPA-714 (a fused pyrazolo[1,5-a]pyrimidine acetamide) exhibits a Ki of 3.66 nM against TSPO, while optimized N,N-disubstituted analogs achieve Ki values as low as 60 pM, representing a 61-fold improvement [1]. The non-fused pyrazol-1-yl-pyrimidine scaffold of CAS 1428350-04-2 represents a structurally distinct topology from the fused pyrazolo[1,5-a]pyrimidine core, which may translate to different target selectivity profiles—a hypothesis supported by the observation that altering the heteroatomic core geometry in pyrazolopyrimidine acetamides is sufficient to induce complex binding behavior at wild-type human TSPO [2].

TSPO Neuroinflammation PET imaging

Vendor Purity Benchmarking: 95% Baseline with Batch-Dependent Variability

The commercially supplied purity specification for CAS 1428350-04-2 is typically 95% as determined by HPLC . As of the current search, no certified analytical standard (e.g., USP, EP, BP) or batch-specific Certificate of Analysis with chromatographic purity quantification is publicly available for this compound. In contrast, structurally related pyrazolopyrimidine probes—such as the N,N-disubstituted TSPO ligand GMA 13 (Ki = 60 pM)—are typically characterized and published with ≥98% purity [1]. Researchers requiring quantitative pharmacology (e.g., IC50/EC50 determinations) should request a batch-specific CoA confirming purity ≥98% by HPLC, as the 95% baseline purity introduces potential for 5% unidentified impurities that may confound bioassay interpretation.

Quality control Procurement specification HPLC purity

Validated Application Scenarios for N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide Based on Structural and Class-Level Evidence


TSPO 18 kDa Ligand Discovery: Non-Fused Pyrazolyl-Pyrimidine Scaffold Screening

The pyrazolopyrimidine acetamide class is extensively validated for high-affinity TSPO 18 kDa binding (Ki = 60 pM–0.79 nM range for optimized analogs) [1]. CAS 1428350-04-2 represents a non-fused scaffold architecture (pyrazol-1-yl appended to pyrimidine rather than fused pyrazolo[1,5-a]pyrimidine), providing a structurally differentiated starting point for TSPO ligand development. Its unsubstituted pyrazole NH and 3-CF3-phenoxy group constitute a distinct pharmacophoric combination not represented in the DPA-714/DPA-713 chemical series. Researchers screening for novel TSPO ligands with altered core geometry—which has been shown to modulate binding kinetics and functional effects at TSPO [2]—can use this compound as a screening library member or synthetic template.

Kinase Inhibitor Screening: Pyrazolyl-Pyrimidine as ATP-Site Binding Motif

Pyrazolyl-pyrimidine scaffolds are recognized ATP-mimetic kinase hinge-binding motifs, appearing in patents covering CKI, IRAKI, MerTK, and P2X purinergic receptor modulation [3][4]. The 4-position acetamide side chain bearing a 3-trifluoromethylphenoxy group provides a vector for exploring ribose-pocket and solvent-channel interactions. CAS 1428350-04-2 can serve as a screening compound in kinase selectivity panels where unsubstituted pyrazole engagement at the hinge region is hypothesized, and where the electron-withdrawing CF3 group may enhance hinge-binding affinity relative to unsubstituted phenyl analogs.

ADME-Tox Probe Development: Evaluating Trifluoromethylphenoxy Effects on Metabolic Stability

Within the pyrazolopyrimidine acetamide class, the introduction of fluorinated substituents—including CF3 and fluoroalkynyl groups—has been quantitatively linked to metabolic stabilization (absence of defluorinated metabolites in rat microsomal assays) and increased lipophilicity (Log D7.4 from 2.9 to 4.3) [1]. CAS 1428350-04-2, with its 3-CF3-phenoxy motif, provides a tool for systematically evaluating how CF3 substitution at the phenoxy meta-position influences CYP-mediated metabolism, plasma protein binding, and tissue distribution relative to unsubstituted phenoxy or para-substituted analogs. This compound is suitable for inclusion in small-molecule ADME-Tox cassette panels aimed at building predictive models for fluorinated aryl ether metabolic liability.

Synthetic Chemistry: Building Block for Parallel Library Synthesis

The pyrimidine-4-amine core of CAS 1428350-04-2 (where the acetamide is coupled via an amide bond at the exocyclic 4-amino position) is amenable to further derivatization. The unsubstituted pyrazole at the 6-position allows for late-stage functionalization (e.g., N-arylation, halogenation) without competing reactions at the methyl-substituted positions required by the dimethyl analog CAS 1428350-26-8. This makes CAS 1428350-04-2 a preferred intermediate for constructing compound libraries exploring pyrazole substitution SAR, particularly where pyrazole C–H activation or electrophilic aromatic substitution is planned [5].

Quote Request

Request a Quote for N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.